

A Comparative Analysis of the Safety Profiles of Different HIF-PH Inhibitors

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The advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors has marked a significant advancement in the management of anemia associated with Chronic Kidney Disease (CKD). These oral agents stimulate endogenous erythropoietin production, offering an alternative to injectable erythropoiesis-stimulating agents (ESAs). However, their unique mechanism of action raises distinct safety considerations. This guide provides a comparative analysis of the safety profiles of four prominent HIF-PH inhibitors: roxadustat, daprodustat, **vadadustat**, and molidustat, supported by data from key clinical trials.

Executive Summary

HIF-PH inhibitors have demonstrated efficacy in correcting and maintaining hemoglobin levels in patients with CKD. Their safety profiles, particularly concerning cardiovascular and thrombotic events, have been extensively scrutinized in large-scale phase 3 clinical trial programs. While generally comparable to ESAs in many respects, certain differences and specific risks have emerged for each agent. This guide will delve into the quantitative safety data, the experimental protocols for safety assessment, and the underlying signaling pathways to provide a comprehensive overview for the scientific community.

Quantitative Safety Data

The following tables summarize the incidence of key adverse events observed in the pivotal clinical trials for roxadustat, daprodustat, **vadadustat**, and molidustat. Data is presented for

both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patient populations where available.

Table 1: Major Adverse Cardiovascular Events (MACE)

Inhibitor	Trial Program	Patient Population	MACE (Inhibitor)	MACE (Comparator)	Hazard Ratio (95% CI)
Roxadustat	OLYMPUS, ROCKIES, HIMALAYAS (Pooled)	NDD-CKD	7.2%	5.6% (Placebo)	1.38 (1.11 - 1.70) (On-treatment + 7 days)[1]
DD-CKD	25.2%	26.7% (ESA)	0.93 (0.81 - 1.07)[2]		
Daprodustat	ASCEND-ND	NDD-CKD	19.5%	19.2% (Darbepoetin alfa)	1.03 (0.89 - 1.19)[3]
ASCEND-D	DD-CKD	25.2%	26.7% (ESA)	0.93 (0.81 - 1.07)[3]	
Vadadustat	PRO2TECT	NDD-CKD	22.0%	19.9% (Darbepoetin alfa)	1.17 (1.01 - 1.36)[4]
INNO2VATE	DD-CKD	18.2%	19.3% (Darbepoetin alfa)	0.96 (0.83 - 1.11)[5]	
Molidustat	MIYABI ND-C	NDD-CKD (ESA-Naive)	32.9% (Serious TEAEs)	26.8% (Darbepoetin alfa)	Not Reported

MACE is typically a composite of all-cause mortality, non-fatal myocardial infarction, and non-fatal stroke. TEAE: Treatment-Emergent Adverse Event.

Table 2: Thromboembolic Events

Inhibitor	Trial Program	Patient Population	Thromboembolic Events (Inhibitor)	Thromboembolic Events (Comparator)	Notes
Roxadustat	Real-world data (Japan)	-	Higher rates of vascular access thrombosis and deep vein thrombosis reported.[6]	-	A pharmacovigilance study in Japan identified shunt occlusion as a significant adverse event.[7]
Daprodustat	ASCEND Program	NDD-CKD & DD-CKD	Adjudicated thromboembolic events were analyzed.	Compared to ESA.	Specific rates require detailed trial data access. [6][8]
Vadadustat	PRO2TECT	NDD-CKD	-	-	Did not meet the primary safety endpoint of non-inferiority for MACE.[4]
INNO2VATE	DD-CKD	-	-	Non-inferior to darbepoetin alfa for MACE.[9]	
Molidustat	MIYABI & DIALOGUE	NDD-CKD & DD-CKD	-	-	Overall adverse event profiles were

generally
similar to
comparators.
[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 3: Other Key Adverse Events

Inhibitor	Adverse Event	Incidence (Inhibitor)	Incidence (Comparator)	Patient Population
Roxadustat	Hypertension	11.5%	9.1% (Placebo)	NDD-CKD[1]
Hyperkalemia	-	-	NDD-CKD	
Daprodustat	Hypertension	Most commonly reported	-	NDD-CKD & DD-CKD[3]
Diarrhoea	Most commonly reported	-	NDD-CKD & DD-CKD[3]	
Dialysis Hypotension	Most commonly reported	-	DD-CKD[3]	
Vadadustat	Hypertension	16.2%	12.9% (Darbepoetin alfa)	DD-CKD (Incident)[9]
Diarrhoea	13.0%	10.1% (Darbepoetin alfa)	DD-CKD (Prevalent)[9]	
Hyperkalemia	9.0%	10.8% (Darbepoetin alfa)	DD-CKD (Prevalent)[9]	
Molidustat	Nasopharyngitis	31.7%	26.6% (Darbepoetin alfa)	NDD-CKD (ESA-Naive)[11]
Worsening of CKD	19.5%	11.4% (Darbepoetin alfa)	NDD-CKD (ESA-Naive)[11]	

Experimental Protocols

The safety of HIF-PH inhibitors has been evaluated in extensive phase 3 clinical trial programs designed to assess non-inferiority to either placebo or active comparators (ESAs).

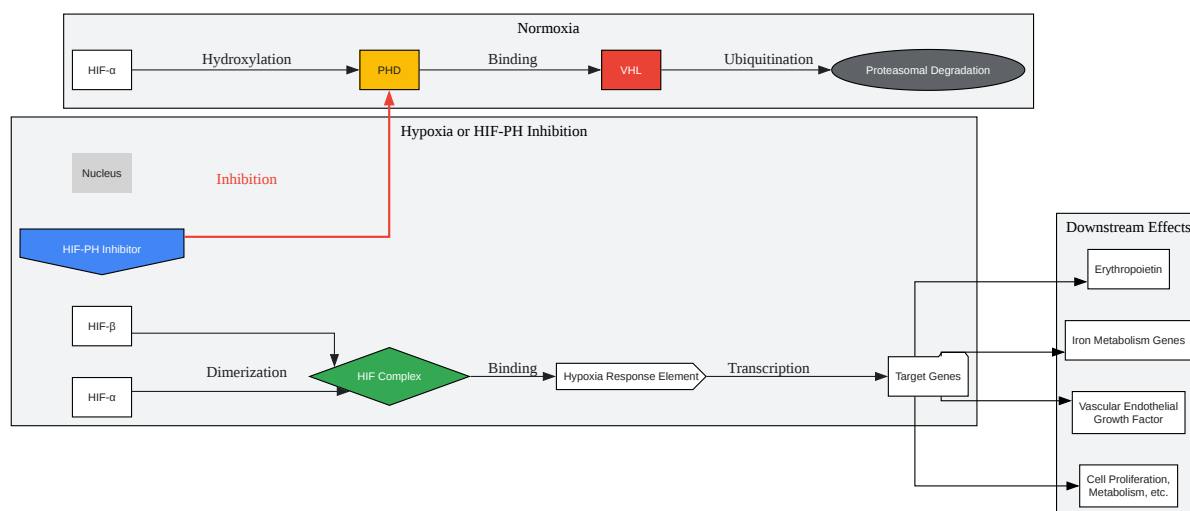
Key Methodologies for Safety Assessment:

- **Cardiovascular Event Adjudication:** In most pivotal trials, major adverse cardiovascular events (MACE) were adjudicated by an independent Clinical Endpoint Committee (CEC). This committee, blinded to treatment allocation, reviewed potential cardiovascular events against pre-specified definitions based on guidelines from organizations like the American College of Cardiology and the American Heart Association.[\[13\]](#) This process aims to reduce bias in the classification of cardiovascular outcomes.[\[13\]](#)
- **Thrombotic Event Monitoring:** The risk of thromboembolic events was a key safety focus. Clinical trial protocols included systematic monitoring for events such as deep vein thrombosis, pulmonary embolism, and vascular access thrombosis.[\[6\]](#)[\[8\]](#)
- **Cancer Safety Analysis:** Given the role of HIF in cellular proliferation and angiogenesis, the potential for tumor promotion was a theoretical concern.[\[14\]](#) Clinical trials for drugs like daprodustat included pre-specified on-treatment safety analyses of cancer-related adverse events.[\[3\]](#)
- **Adverse Event Reporting:** Treatment-emergent adverse events (TEAEs) were systematically collected and coded using standardized terminologies like the Medical Dictionary for Regulatory Activities (MedDRA). The incidence, severity, and causality of TEAEs were assessed throughout the trial duration.[\[1\]](#)[\[15\]](#)

Signaling Pathways and Potential for Off-Target Effects

The primary mechanism of action of HIF-PH inhibitors is the stabilization of HIF- α subunits, leading to the transcription of genes involved in erythropoiesis. However, HIF signaling is pleiotropic, and its activation can have broader physiological effects.

On-Target HIF Signaling Pathway



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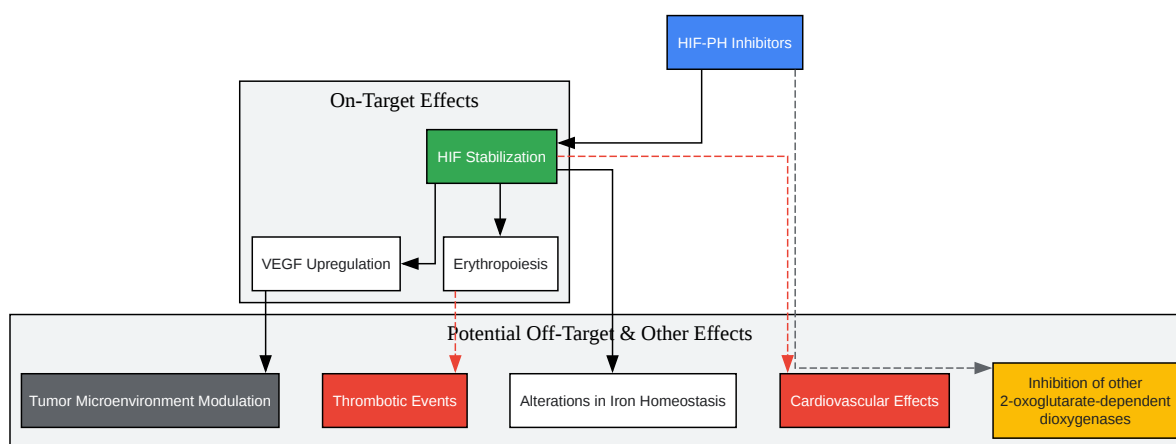
Caption: On-target signaling pathway of HIF-PH inhibitors.

The diagram above illustrates the central mechanism of HIF-PH inhibitors. Under normoxic conditions, HIF- α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. HIF-PH inhibitors block the action of PHDs, leading to the stabilization of HIF- α . Stabilized HIF- α translocates to the nucleus, dimerizes with HIF- β , and binds to hypoxia

response elements (HREs) in the promoter regions of target genes. This induces the transcription of genes responsible for erythropoiesis (e.g., erythropoietin), iron metabolism, and other processes such as angiogenesis (via VEGF).

Potential for Off-Target Effects and Other Safety Considerations

While the primary therapeutic effect is mediated through the on-target HIF pathway, there are theoretical concerns about off-target effects and other safety considerations.



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Caption: Potential on-target and off-target effects of HIF-PH inhibitors.

- **Cardiovascular Safety:** While large clinical trials have generally shown non-inferiority to ESAs for MACE in the dialysis population, the picture is more complex in the non-dialysis population, with **vadadustat** not meeting the pre-specified non-inferiority margin for MACE in the PRO2TECT trials.[4] The mechanisms behind these cardiovascular signals are not fully elucidated but may involve factors beyond erythropoiesis.

- **Thrombotic Risk:** An increased risk of thrombotic events, particularly vascular access thrombosis, has been a concern with some HIF-PH inhibitors.[6] This may be related to the stimulation of erythropoiesis and changes in blood viscosity, but other mechanisms may also be at play.
- **Tumor Progression:** The upregulation of HIF-1 α and HIF-2 α , which can promote angiogenesis and cell proliferation, has raised theoretical concerns about the potential for tumor growth.[14] However, clinical trial data to date have not shown a consistent signal for increased cancer risk, though long-term data are still accumulating.[3]
- **Off-Target Enzyme Inhibition:** HIF-PH inhibitors are analogues of 2-oxoglutarate and could potentially inhibit other 2-oxoglutarate-dependent dioxygenases, which are involved in various cellular processes.[16] The clinical significance of these potential off-target effects is an area of ongoing research.

Conclusion

HIF-PH inhibitors represent a valuable therapeutic option for the management of anemia in CKD. Their safety profiles are multifaceted and require careful consideration. This comparative guide highlights the key safety findings from major clinical trials, providing a resource for researchers and clinicians to understand the nuances of each agent. Continued long-term surveillance and further research into the underlying mechanisms of observed adverse events are crucial for optimizing the safe and effective use of this important class of drugs.

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